4-Nitrophenyl 2-aminoacetate

Übersicht

Beschreibung

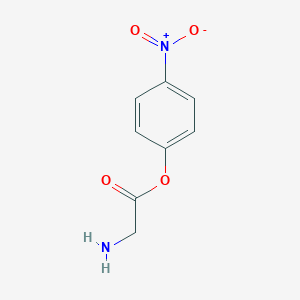

4-Nitrophenyl 2-aminoacetate is an organic compound that features a nitrophenyl group attached to an aminoacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-aminoacetate typically involves the reaction of 4-nitrophenol with 2-aminoacetic acid (glycine) in the presence of a coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent, which facilitates the formation of the ester bond between the nitrophenyl group and the aminoacetate group. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 2-aminoacetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-aminoacetic acid.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Reduction: 4-Aminophenyl 2-aminoacetate.

Substitution: Various substituted phenyl 2-aminoacetates depending on the nucleophile used.

Hydrolysis: 4-Nitrophenol and 2-aminoacetic acid.

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl 2-aminoacetate has several scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: Employed in the synthesis of peptide conjugates for studying protein interactions and functions.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 2-aminoacetate depends on its specific application. In enzymatic assays, the compound acts as a substrate that is cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured. In drug delivery systems, the ester bond may be hydrolyzed in the target environment, releasing the active drug.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl acetate: Similar structure but lacks the amino group.

4-Nitrophenyl phosphate: Contains a phosphate group instead of an aminoacetate group.

4-Nitrophenyl β-D-glucopyranoside: Contains a glucopyranoside moiety instead of an aminoacetate group.

Uniqueness

4-Nitrophenyl 2-aminoacetate is unique due to the presence of both a nitrophenyl group and an aminoacetate moiety, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Biologische Aktivität

4-Nitrophenyl 2-aminoacetate, a compound characterized by its nitrophenyl group and aminoacetate moiety, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H9ClN2O4

- Molecular Weight : 232.62 g/mol

- IUPAC Name : (4-nitrophenyl) 2-aminoacetate; hydrochloride

The presence of the nitrophenyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles. This property is crucial for its interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231 .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. The nitro group is often associated with increased antibacterial efficacy due to its ability to disrupt cellular processes in bacteria .

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which is crucial in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic Substitution : The nitro group facilitates electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.

- Enzyme Inhibition : Research indicates that nitrophenyl derivatives can act as inhibitors for various enzymes, impacting metabolic pathways and cellular signaling .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of 4-nitrophenyl derivatives found that certain compounds exhibited IC50 values significantly lower than that of cisplatin against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.8 | 50.8 times more active |

These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly .

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 4-nitrophenyl derivatives was tested against various bacterial strains. The results indicated that these compounds inhibited growth effectively, showcasing their potential as therapeutic agents in treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGONNPXPJQKSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170120 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-39-3 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.